molecular formula C27H24FN5O3 B11289277 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11289277
M. Wt: 485.5 g/mol
InChI Key: WWPIILWBJSZZSL-UHFFFAOYSA-N
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Description

7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluorobenzyl alcohol and 3-methoxyphenyl derivatives. These intermediates undergo various reactions, including nucleophilic substitution, cyclization, and amide formation, to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde, while reduction of the nitro group could produce an aniline derivative.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound could be explored for its potential as a pharmacological agent, particularly in targeting specific enzymes or receptors.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its ability to interact with specific molecular targets could make it a candidate for drug discovery programs.

Industry: In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-{4-[(4-methylbenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness: The presence of the fluorobenzyl group in 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide distinguishes it from similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C27H24FN5O3

Molecular Weight

485.5 g/mol

IUPAC Name

7-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H24FN5O3/c1-17-24(26(34)32-21-6-4-3-5-7-21)25(33-27(31-17)29-16-30-33)19-10-13-22(23(14-19)35-2)36-15-18-8-11-20(28)12-9-18/h3-14,16,25H,15H2,1-2H3,(H,32,34)(H,29,30,31)

InChI Key

WWPIILWBJSZZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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